molecular formula C16H18O3 B11826717 (R)-3-methoxy-3,3-diphenylpropane-1,2-diol

(R)-3-methoxy-3,3-diphenylpropane-1,2-diol

Cat. No.: B11826717
M. Wt: 258.31 g/mol
InChI Key: KXVXRZKXOSZTNV-OAHLLOKOSA-N
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Description

®-3-methoxy-3,3-diphenylpropane-1,2-diol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a propane-1,2-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-methoxy-3,3-diphenylpropane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and methanol.

    Grignard Reaction: Benzaldehyde is reacted with phenylmagnesium bromide to form 1,1-diphenylethanol.

    Methoxylation: The hydroxyl group of 1,1-diphenylethanol is then methoxylated using methanol in the presence of an acid catalyst.

    Chiral Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of ®-3-methoxy-3,3-diphenylpropane-1,2-diol may involve large-scale Grignard reactions followed by methoxylation and chiral resolution. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-3-methoxy-3,3-diphenylpropane-1,2-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of diphenylmethane derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

®-3-methoxy-3,3-diphenylpropane-1,2-diol is used as a chiral building block in organic synthesis. It serves as a precursor for the synthesis of complex molecules and pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes.

Medicine

Industry

In the industrial sector, ®-3-methoxy-3,3-diphenylpropane-1,2-diol is used in the production of specialty chemicals and materials with specific optical properties.

Mechanism of Action

The mechanism of action of ®-3-methoxy-3,3-diphenylpropane-1,2-diol involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s chiral nature allows for selective interactions with chiral biomolecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-methoxy-3,3-diphenylpropane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activities.

    3,3-diphenylpropane-1,2-diol: Lacks the methoxy group, resulting in different reactivity and applications.

    3-methoxy-3-phenylpropane-1,2-diol: Contains only one phenyl group, leading to different chemical and biological properties.

Uniqueness

®-3-methoxy-3,3-diphenylpropane-1,2-diol is unique due to its chiral center and the presence of both methoxy and phenyl groups

Properties

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

IUPAC Name

(2R)-3-methoxy-3,3-diphenylpropane-1,2-diol

InChI

InChI=1S/C16H18O3/c1-19-16(15(18)12-17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,17-18H,12H2,1H3/t15-/m1/s1

InChI Key

KXVXRZKXOSZTNV-OAHLLOKOSA-N

Isomeric SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](CO)O

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(CO)O

Origin of Product

United States

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